

# TREM2-Targeting Therapies in Neurodegenerative Diseases: A Comparative Clinical Trial Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AL002     |           |
| Cat. No.:            | B15613663 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has emerged as a promising therapeutic target for neurodegenerative diseases, primarily Alzheimer's disease. This receptor, expressed on microglia, plays a crucial role in the brain's immune response, including phagocytosis of amyloid-beta plaques and cellular debris, as well as modulating inflammatory responses. Several pharmaceutical companies are developing therapies to modulate TREM2 function, with a handful having reached clinical trials. This guide provides a comparative analysis of the available clinical trial data for these emerging therapies.

## Overview of TREM2-Targeting Therapies in Clinical Development

The landscape of TREM2-targeting therapies is dynamic, with several candidates in various stages of clinical investigation. This analysis focuses on three notable agents: **AL002** (Alector), VHB937 (Novartis), and VG-3927 (Vigil Neuroscience). While a direct meta-analysis is challenging due to the early stage of these trials and the limited publicly available quantitative data, a comparative summary of their trial designs, methodologies, and reported outcomes offers valuable insights for the research community.

### **Comparative Analysis of Clinical Trials**



The following tables summarize the key characteristics and outcomes of the clinical trials for **AL002**, VHB937, and VG-3927.

**Table 1: General Characteristics of TREM2-Targeting** 

**Therapies and their Clinical Trials** 

| Therapeutic<br>Agent | Company               | Modality                            | Target<br>Disease               | Clinical Trial<br>Phase | Trial<br>Identifier        |
|----------------------|-----------------------|-------------------------------------|---------------------------------|-------------------------|----------------------------|
| AL002                | Alector /<br>AbbVie   | Monoclonal<br>Antibody<br>(Agonist) | Early<br>Alzheimer's<br>Disease | Phase 2<br>(Completed)  | NCT0459287<br>4 (INVOKE-2) |
| VHB937               | Novartis              | Monoclonal<br>Antibody              | Early<br>Alzheimer's<br>Disease | Phase 2<br>(Recruiting) | NCT0709451<br>6            |
| VG-3927              | Vigil<br>Neuroscience | Small<br>Molecule<br>(Agonist)      | Alzheimer's<br>Disease          | Phase 1<br>(Completed)  | NCT0634363<br>6            |

Table 2: Efficacy Outcomes of TREM2-Targeting Therapy Clinical Trials



| Therapeutic<br>Agent | Primary Efficacy<br>Endpoint                                           | Reported<br>Outcome                                                                                       | Secondary<br>Efficacy<br>Endpoints                                                        | Reported<br>Outcome                                                                                                                             |
|----------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| AL002                | Change from baseline in Clinical Dementia Rating Sum of Boxes (CDR-SB) | Did not meet primary endpoint.  No statistically significant difference compared to placebo[1][2][3] [4]. | Changes in ADAS-Cog13, ADCS-ADL-MCI, MMSE, and biomarkers (amyloid PET, fluid biomarkers) | No significant effects observed. No treatment-related reduction in brain amyloid levels or significant changes in fluid biomarkers[1][2][3][4]. |
| VHB937               | Change from baseline in Clinical Dementia Rating Sum of Boxes (CDR-SB) | Data not yet<br>available (trial<br>ongoing).                                                             | To be assessed.                                                                           | Data not yet<br>available.                                                                                                                      |
| VG-3927              | Not applicable (Phase 1 focused on safety and pharmacodynami cs).      | Not applicable.                                                                                           | Not applicable.                                                                           | Not applicable.                                                                                                                                 |

# **Table 3: Safety and Pharmacodynamic Outcomes of TREM2-Targeting Therapy Clinical Trials**



| Therapeutic Agent | Key Safety Findings                                                                                                                          | Pharmacodynamic<br>(Target<br>Engagement)<br>Markers                                                                                                                                                                             | Reported Outcome                                                                                                            |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| AL002             | Amyloid-Related Imaging Abnormalities (ARIA) observed, with higher incidence in APOE4 carriers. Infusion-related reactions also reported[4]. | Sustained target engagement and evidence of microglial activation reported[4].                                                                                                                                                   | Despite target engagement, no clinical benefit was observed[4].                                                             |
| VHB937            | To be assessed.                                                                                                                              | To be assessed.                                                                                                                                                                                                                  | Data not yet available.                                                                                                     |
| VG-3927           | Favorable safety and tolerability profile reported in Phase 1[5] [6][7][8].                                                                  | Robust and dose-dependent reduction of soluble TREM2 (sTREM2) in cerebrospinal fluid (CSF) by up to ~50% [5][6][8]. Increase in osteopontin/secreted phosphoprotein 1, a biomarker associated with neuroprotective microglia[7]. | Demonstrated strong target engagement and a predictable pharmacokinetic profile supporting once-daily oral dosing[5][6][7]. |

#### **Experimental Protocols**

A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial results.

#### **AL002 (INVOKE-2 Trial) Experimental Protocol**

• Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging, multi-center trial[4].



- Participant Population: 381 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia due to AD)[2]. All participants were confirmed to be amyloidpositive[2].
- Intervention: Participants were randomized to receive one of three intravenous doses of **AL002** (15 mg/kg, 40 mg/kg, or 60 mg/kg) or a placebo every four weeks[9].
- Duration: The treatment period was up to 96 weeks[4].
- Primary Outcome Measure: The primary endpoint was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score[4].
- Secondary and Exploratory Outcome Measures: These included the Alzheimer's Disease
   Assessment Scale-Cognitive Subscale (ADAS-Cog13), the Alzheimer's Disease Cooperative
   Study-Activities of Daily Living-Mild Cognitive Impairment (ADCS-ADL-MCI), the Mini-Mental
   State Examination (MMSE), and various fluid and imaging biomarkers (including amyloid
   PET)[2].

#### VHB937 (Phase 2 Trial) Experimental Protocol

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study[10][11][12].
- Participant Population: Approximately 225 participants with early-stage Amyotrophic Lateral Sclerosis (ALS)[10][11][12][13][14].
- Intervention: Participants are randomized to receive either VHB937 or a placebo[10][11][12] [13][14].
- Duration: The double-blind treatment period is 40 weeks, followed by an open-label extension[10][11][12][13][14].
- Primary Outcome Measure: A composite of permanent assisted ventilation-free survival and the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score[10][11][12][13] [14].
- Secondary Outcome Measures: To be assessed.



#### VG-3927 (Phase 1 Trial) Experimental Protocol

- Study Design: A Phase 1 single and multiple ascending dose (SAD/MAD) trial[5][6].
- Participant Population: 115 healthy volunteers, including an elderly cohort and a single dose arm of 11 Alzheimer's disease patients[15].
- Intervention: Oral administration of VG-3927 at various single and multiple ascending doses[5][6].
- Primary Outcome Measures: The primary focus was on the safety, tolerability, and pharmacokinetics of VG-3927[5][6].
- Pharmacodynamic Measures: Measurement of soluble TREM2 (sTREM2) and other biomarkers in the cerebrospinal fluid (CSF) to assess target engagement[5][6][8].

### Mandatory Visualizations TREM2 Signaling Pathway



Click to download full resolution via product page

Caption: Simplified TREM2 signaling pathway in microglia.

#### **Clinical Trial Workflow Comparison**









Click to download full resolution via product page

Caption: Comparative workflow of recent TREM2-targeting clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alector Shares AL002 Phase 2 Study Results and Company Updates [synapse.patsnap.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Alector Announces Results from AL002 INVOKE-2 Phase 2 Trial [globenewswire.com]
- 4. Alector announces results from INVOKE-2 Phase 2 trial in early AD | Alzheimer Europe [alzheimer-europe.org]
- 5. Vigil Neuroscience, Inc. Reports Positive Phase 1 Data for VG-3927 and Outlines Upcoming Milestones in Alzheimer's Disease and ALSP Treatment Programs | Nasdaq [nasdaq.com]







- 6. Vigil Neuroscience Reports Positive Data from its Phase 1 [globenewswire.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Vigil Reports Positive Phase 1 Data for Alzheimer's Drug, Strong Cash Position | VIGL Stock News [stocktitan.net]
- 9. Alector Presents Baseline Characteristics for INVOKE-2 Phase 2 Clinical Trial of AL002 at the Alzheimer's Association International Conference® 2024 (AAIC®) | Alector [alector.gcs-web.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. UCSD Amyotropic Lateral Sclerosis (ALS) Trial → Learn About the Effects of VHB937 in People With Amyotrophic Lateral Sclerosis (ALS) [clinicaltrials.ucsd.edu]
- 12. VHB937 for ALS · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. mndassociation.org [mndassociation.org]
- 14. Find a Study [findastudy.uclh.nhs.uk]
- 15. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [TREM2-Targeting Therapies in Neurodegenerative Diseases: A Comparative Clinical Trial Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613663#meta-analysis-of-clinical-trial-data-for-trem2-targeting-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com